

Technical Guide: Azelastine Impurity D Formation & Control

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Compound of Interest

Compound Name: Azelastine Impurity D

CAS No.: 53242-89-9

Cat. No.: B602076

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Executive Summary

Azelastine Hydrochloride (4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one hydrochloride) is a second-generation antihistamine used for allergic rhinitis and conjunctivitis. During its synthesis and storage, several impurities can form.^{[1][2][3]} Among these, Impurity D (European Pharmacopoeia designation) is a critical process-related impurity that serves as a marker for the quality of the starting materials and the reaction specificity.

- Chemical Name: 4-(4-chlorobenzyl)phthalazin-1(2H)-one^{[4][5][6]}
- CAS Number: 53242-88-9^{[4][5][6]}
- Regulatory Status: Specified Impurity in EP and USP (Related Compound D).
- Primary Origin: Competitive side-reaction during the condensation step due to residual hydrazine.

Chemical Identity & Structural Analysis

Understanding the structural deficit of Impurity D compared to the API is key to deducing its formation mechanism.

Feature	Azelastine (API)	Impurity D
Structure	Phthalazinone core N-substituted with 1-methylazepane ring.	Phthalazinone core with a free N-H (unsubstituted).
Formula	$C_{22}H_{24}ClN_3O[3][6] \cdot HCl$	$C_{15}H_{11}ClN_2O$
Molecular Weight	418.36 g/mol (HCl salt)	270.71 g/mol
Critical Difference	Contains the azepane moiety.	Lacks the azepane moiety.

Formation Mechanism

The formation of Impurity D is predominantly a chemoselective competition issue during the final cyclization step of the Azelastine synthesis.

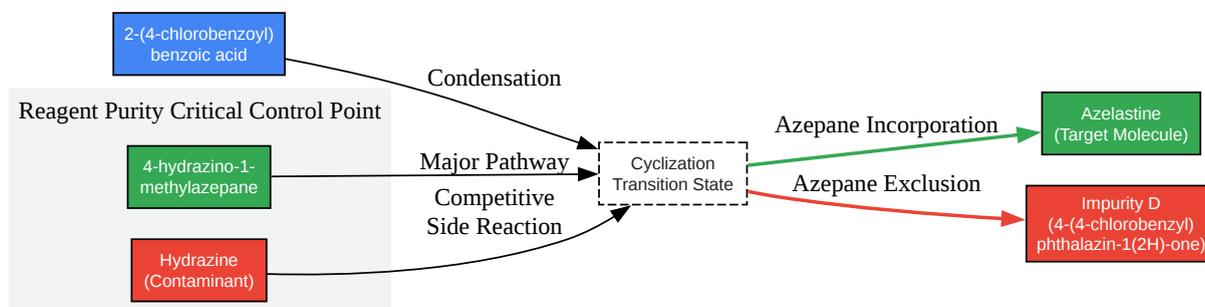
The Primary Pathway (Process-Related)

The industrial synthesis of Azelastine typically involves the condensation of 2-(4-chlorobenzoyl)benzoic acid with 4-hydrazino-1-methylazepane.

- **Intended Reaction:** The hydrazine group of the azepane derivative reacts with the keto-acid to form the phthalazinone ring, incorporating the azepane side chain.
- **Impurity Pathway:** If free Hydrazine (N_2H_4) is present as a contaminant in the 4-hydrazino-1-methylazepane reagent, it competes for the keto-acid substrate. Because hydrazine is less sterically hindered than the bulky azepane-hydrazine, it reacts rapidly to form the N-unsubstituted phthalazinone—Impurity D.

Mechanistic Flow (DOT Visualization)

The following diagram illustrates the competitive pathways.



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Caption: Competitive condensation pathways. Free hydrazine contaminant leads directly to Impurity D formation.

Secondary Pathway (Degradation)

While less common in standard storage, Impurity D can theoretically form via the cleavage of the N-N bond (de-alkylation) under extreme stress conditions (e.g., strong reduction or specific enzymatic degradation), effectively "chopping off" the azepane ring. However, oxidative stress typically leads to N-oxides (Impurity C) rather than Impurity D. Therefore, the presence of Impurity D is almost exclusively an indicator of synthesis process control rather than stability failure.

Root Cause Analysis & Control Strategy

Root Cause: Reagent Quality

The 4-hydrazino-1-methylazepane intermediate is often synthesized from 1-methylazepan-4-one and hydrazine hydrate.

- Failure Mode: If the excess hydrazine hydrate is not quantitatively removed during the workup of the hydrazine-azepane intermediate, it carries over into the final coupling step.
- Kinetic Factor: Free hydrazine is a smaller nucleophile than the azepane-hydrazine, making it kinetically favored to react with the benzoylbenzoic acid, even at low concentrations (ppm

levels).

Mitigation Strategies

Control Parameter	Action / Specification
Raw Material Spec	Limit free hydrazine in 4-hydrazino-1-methylazepane to < 0.1%.
Purification	Recrystallization of the Azelastine crude from Ethanol/Water. Impurity D is significantly less soluble in acidic aqueous media or specific organic solvents compared to the API salt, allowing for rejection in the mother liquor.
Process Design	Use of catalytic hydrogenation (reductive amination) routes avoids hydrazine entirely, though this requires a different starting material baseline (e.g., reacting Impurity D with azepane halides, though this is less convergent).

Analytical Characterization (EP Method)

To detect and quantify Impurity D, the European Pharmacopoeia (EP) recommends a Reverse Phase HPLC method.

HPLC Protocol

- Column: Nitrile silica gel (CN column), 5 μm , 250 mm x 4.6 mm.[7]
- Mobile Phase:
 - Buffer: Dissolve 2.16 g sodium octanesulfonate + 0.68 g KH_2PO_4 in 740 mL water; adjust pH to 3.0 with dilute phosphoric acid.
 - Solvent: Acetonitrile (260 mL).
 - Ratio: Buffer:Acetonitrile (740:260 v/v).[8]
- Flow Rate: 2.0 mL/min.[8]

- Detection: UV at 210 nm.
- Temperature: 30°C.

System Suitability & Retention

- Azelastine Retention: ~8–9 minutes.
- Impurity D RRT: ~0.6 (Elutes before Azelastine).
- Resolution Requirement: Minimum 4.0 between Impurity B and Impurity D.

Data Interpretation Table

Component	Relative Retention Time (RRT)	Origin	Limit (EP)
Impurity A	~0.2	Process (Benzohydrazide)	0.1%
Impurity B	~0.3	Process	0.1%
Impurity D	~0.6	Process (Hydrazine)	0.1%
Azelastine	1.0	API	N/A
Impurity E	~1.4	Process	0.1%

Experimental Protocol: Synthesis of Impurity D Standard

For use as a Reference Standard in HPLC validation.

Objective: Synthesize 4-(4-chlorobenzyl)phthalazin-1(2H)-one.

- Reagents:
 - 2-(4-chlorobenzoyl)benzoic acid (10.0 g, 38.4 mmol)
 - Hydrazine hydrate (80% solution, 5.0 mL, excess)

- Ethanol (100 mL)
- Procedure:
 - Dissolve the keto-acid in Ethanol in a 250 mL round-bottom flask.
 - Add Hydrazine hydrate dropwise at room temperature.
 - Heat the mixture to reflux (78°C) for 3–4 hours. A white precipitate typically forms.
 - Cool to room temperature and then to 0–5°C in an ice bath.
 - Filter the solid precipitate.
 - Wash with cold ethanol (2 x 10 mL) and water (2 x 20 mL) to remove excess hydrazine.
 - Dry in a vacuum oven at 60°C.
- Validation:
 - Yield: ~90-95%.
 - Appearance: White crystalline powder.
 - Melting Point: >200°C.
 - MS (ESI): $[M+H]^+ = 271.1$ m/z.

References

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